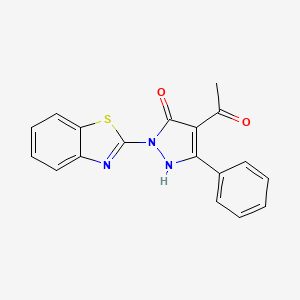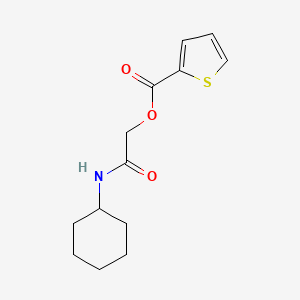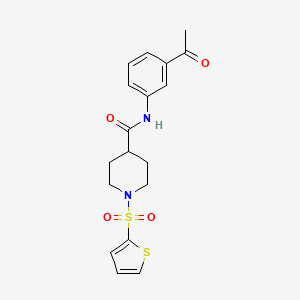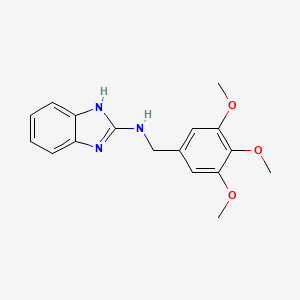
4-acetyl-2-(1,3-benzothiazol-2-yl)-5-phenyl-1H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-2-(1,3-benzothiazol-2-yl)-5-phenyl-1H-pyrazol-3-one is a heterocyclic compound that combines the structural features of benzothiazole and pyrazolone. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both benzothiazole and pyrazolone moieties in its structure suggests that it may exhibit a range of biological activities and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-2-(1,3-benzothiazol-2-yl)-5-phenyl-1H-pyrazol-3-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with an appropriate acetylated pyrazolone derivative in the presence of a catalyst. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-acetyl-2-(1,3-benzothiazol-2-yl)-5-phenyl-1H-pyrazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-acetyl-2-(1,3-benzothiazol-2-yl)-5-phenyl-1H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-acetyl-2-(1,3-benzothiazol-2-yl)-5-phenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The pyrazolone ring can also contribute to the compound’s biological activity by interacting with different molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-arylbenzothiazoles: These compounds share the benzothiazole moiety and exhibit similar biological activities.
Pyrazolone derivatives: Compounds with the pyrazolone ring structure, known for their anti-inflammatory and analgesic properties.
Uniqueness
4-acetyl-2-(1,3-benzothiazol-2-yl)-5-phenyl-1H-pyrazol-3-one is unique due to the combination of benzothiazole and pyrazolone moieties in a single molecule. This structural feature may confer a broader range of biological activities and chemical reactivity compared to compounds containing only one of these moieties.
Eigenschaften
CAS-Nummer |
309923-58-8 |
|---|---|
Molekularformel |
C18H13N3O2S |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
4-acetyl-2-(1,3-benzothiazol-2-yl)-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H13N3O2S/c1-11(22)15-16(12-7-3-2-4-8-12)20-21(17(15)23)18-19-13-9-5-6-10-14(13)24-18/h2-10,20H,1H3 |
InChI-Schlüssel |
QNHBSADTWOUHPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2,4-Difluoroanilino)-2-oxoethyl] 2,5-dimethylfuran-3-carboxylate](/img/structure/B10808756.png)
![2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)quinazolin-4-one](/img/structure/B10808764.png)
![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoate](/img/structure/B10808766.png)

![2-Phenoxyethyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B10808774.png)

![5-Amino-1-[4-(3,4-dimethylphenyl)phthalazin-1-yl]pyrazole-4-carbonitrile](/img/structure/B10808784.png)
![ethyl 2-(2-methoxy-2-oxoethylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10808787.png)
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 4-methylbenzoate](/img/structure/B10808790.png)
![6-Ethoxy-2-methyl-3-[(morpholin-4-YL)methyl]quinolin-4-OL](/img/structure/B10808791.png)
![3-(4-Butyl-3,5-dimethylpyrazol-1-yl)-5-ethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B10808798.png)

![5-Benzylidene-3-[(4-methoxyanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10808808.png)

